molecular formula C8H5F3OS2 B13421282 1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on CAS No. 4552-64-1

1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on

Cat. No.: B13421282
CAS No.: 4552-64-1
M. Wt: 238.3 g/mol
InChI Key: MTMSNUZWAOVYRU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on is a sulfur-containing analog of β-diketones. This compound is known for its unique chemical properties and its ability to form stable complexes with various metal ions. It has been widely studied for its applications in analytical chemistry, particularly in the spectrophotometric determination of metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on involves the reaction of 2-thenoyltrifluoroacetone with hydrogen sulfide in the presence of a base. The reaction is typically carried out in an organic solvent such as ethanol or cyclohexane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on involves the formation of stable chelate complexes with metal ions. The sulfur and oxygen atoms in the compound coordinate with the metal ions, forming a stable ring structure. This chelation process enhances the compound’s ability to selectively bind to specific metal ions, making it useful in analytical and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-(2-thienyl)-4-mercaptobut-3-en-2-on is unique due to its sulfur-containing structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry and industrial applications.

Properties

CAS No.

4552-64-1

Molecular Formula

C8H5F3OS2

Molecular Weight

238.3 g/mol

IUPAC Name

1,1,1-trifluoro-4-sulfanyl-4-thiophen-2-ylbut-3-en-2-one

InChI

InChI=1S/C8H5F3OS2/c9-8(10,11)7(12)4-5(13)6-2-1-3-14-6/h1-4,13H

InChI Key

MTMSNUZWAOVYRU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=CC(=O)C(F)(F)F)S

Origin of Product

United States

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